5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid
CAS No.: 178446-63-4
Cat. No.: VC2367282
Molecular Formula: C13H15NO6
Molecular Weight: 281.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178446-63-4 |
|---|---|
| Molecular Formula | C13H15NO6 |
| Molecular Weight | 281.26 g/mol |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonylamino]benzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-9-5-7(10(15)16)4-8(6-9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
| Standard InChI Key | SRUMAAHZHIHIQB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Fundamental Properties
Structural Characteristics
5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid possesses an aromatic structure with three key functional groups strategically positioned on a benzene ring. It features two carboxylic acid groups at positions 1 and 3, which contribute significantly to its acidity and potential for forming salts or esters. The tert-butoxycarbonyl (Boc) group, attached to the amino group at position 5, serves as a protective group for the amine functionality, enhancing the compound's stability and facilitating controlled reactivity in synthetic applications .
The presence of both acidic carboxylic groups and a protected basic amino group creates a molecule with amphoteric properties, allowing for diverse reactivity patterns depending on reaction conditions. This structural arrangement is particularly advantageous in multi-step synthetic pathways where selective functionalization is required.
Physical and Chemical Properties
The compound is characterized by the following key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₆ |
| Molecular Weight | 281.26 g/mol |
| Physical State | Solid (at standard conditions) |
| Functional Groups | Two carboxylic acids, one protected amine |
| Solubility | Soluble in polar organic solvents; solubility varies with pH |
| Reactivity | Dual acidic/basic reactivity potential |
The molecule's reactivity is dominated by the carboxylic acid groups, which can participate in esterification, amidation, and salt formation reactions. Meanwhile, the protected amino group remains relatively inert under most conditions until deliberate deprotection is performed .
Identification and Nomenclature
Registry Information
For research and regulatory purposes, this compound is identified by several standardized codes and identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 178446-63-4 |
| European Community (EC) Number | 958-128-6 |
| InChI | InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-9-5-7(10(15)16)4-8(6-9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
| InChIKey | SRUMAAHZHIHIQB-UHFFFAOYSA-N |
| SMILES Notation | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
These identifiers provide unambiguous ways to reference the compound across scientific databases and regulatory frameworks .
Alternative Names and Synonyms
The compound is known by several systematic and common names in scientific literature:
-
5-[(2-methylpropan-2-yl)oxycarbonylamino]benzene-1,3-dicarboxylic acid
-
5-(tert-Butoxycarbonylamino)isophthalic acid
-
t-Butyl N-[(3,5-dicarboxy)phenyl]carbamate
These alternative designations reflect different naming conventions and priorities in emphasizing particular structural features of the molecule.
Synthesis and Production
Synthetic Pathways
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid typically follows a multi-step process involving the functionalization of isophthalic acid derivatives. One common approach involves:
-
Starting with 5-aminoisophthalic acid
-
Protecting the amino group with di-tert-butyl dicarbonate (Boc₂O)
-
Purification of the resulting protected amino acid
This synthetic route leverages the selective reactivity of the amino group toward Boc-protection while preserving the carboxylic acid functionalities. Alternative routes may involve the carboxylation of appropriately substituted aniline derivatives that have been pre-protected with Boc groups.
Reaction Considerations
The synthesis requires careful control of reaction conditions to prevent undesired side reactions, particularly:
-
Potential esterification of the carboxylic acid groups
-
Over-protection at multiple sites
-
Incomplete protection of the amino group
Typically, the protection reaction proceeds under mild basic conditions to deprotonate the amine, facilitating its nucleophilic attack on the Boc anhydride reagent. The carboxylic acid groups generally remain unreactive under these conditions, particularly if the pH is carefully controlled.
Applications in Chemical Research
Role in Organic Synthesis
5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid serves as a valuable building block in organic synthesis due to its orthogonal functional groups. The primary applications include:
-
Preparation of peptides and peptide-like molecules
-
Synthesis of complex pharmaceutical intermediates
-
Development of materials with specific structural requirements
The compound's utility stems from the Boc group's selective cleavage under acidic conditions, which allows for sequential deprotection and further functionalization in controlled synthetic sequences.
Advantages as a Protected Intermediate
The tert-butoxycarbonyl protection strategy offers several advantages in multi-step syntheses:
-
Selective protection of the amino functionality while maintaining carboxylic acid reactivity
-
Stability under basic conditions and many nucleophilic reactions
-
Clean deprotection under acidic conditions without affecting many other functional groups
-
Compatibility with a wide range of other protecting groups in orthogonal protection strategies
These characteristics make the compound particularly valuable in situations requiring complex, selective transformations across multiple synthetic steps.
| Supplier | Product Identifier | Purity | Package Size | Price (when available) |
|---|---|---|---|---|
| CymitQuimica | REF: 3D-DHA44663 | Min. 95% | 100mg, 1g | 100mg: €411.00, 1g: €1,042.00 |
| Arctom Scientific | CAS: 178446-63-4 | Not specified | Not specified | Not specified |
| VulcanChem | VCID: VC2367282 | Research grade | Not specified | Not specified |
This commercial availability facilitates research applications despite the compound's specialized nature .
Market Considerations
The relatively high price point (over €1,000 per gram from some suppliers) reflects the compound's specialized synthesis requirements and limited production scale. Estimated delivery timeframes extend to early June 2025 for some suppliers, indicating potential production-to-order arrangements rather than extensive stockpiling .
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